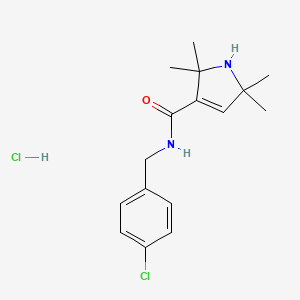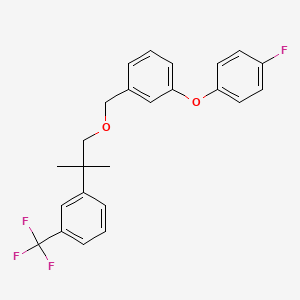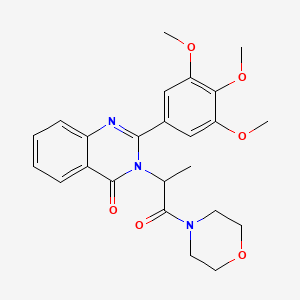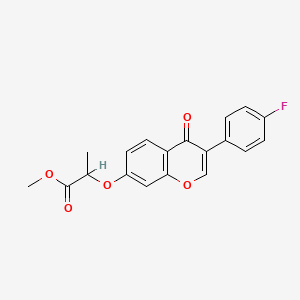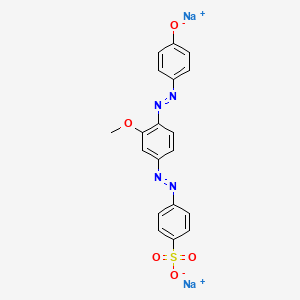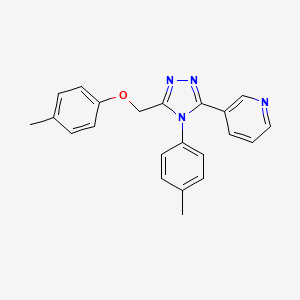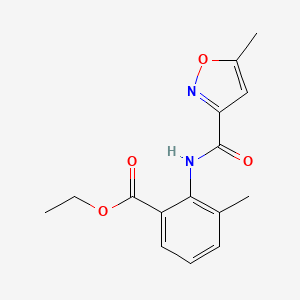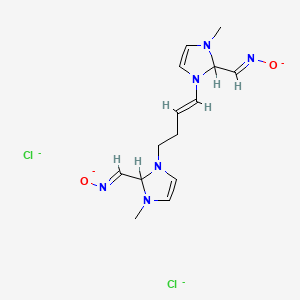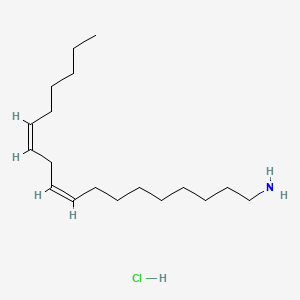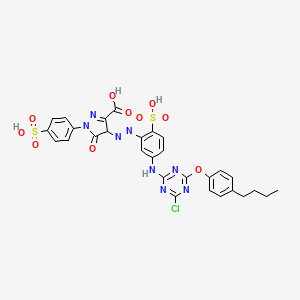
Streptidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptidine sulfate is a chemical compound derived from the degradation of streptomycin, an aminoglycoside antibiotic. Streptomycin is produced by the actinomycete Streptomyces griseus and is known for its effectiveness against a variety of bacterial infections, including tuberculosis . This compound is one of the degradation products formed when streptomycin undergoes acid hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Streptidine sulfate can be prepared by treating streptomycin or dihydrostreptomycin with 1 N sulfuric acid for three days . The compound is then recrystallized from a hot aqueous solution to obtain pure this compound .
Industrial Production Methods
The industrial production of this compound involves the fermentation of Streptomyces griseus to produce streptomycin, followed by acid hydrolysis to obtain streptidine . The process requires careful control of reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Streptidine sulfate undergoes several types of chemical reactions, including:
Oxidation: Streptidine can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups present in streptidine.
Substitution: Streptidine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Streptidine sulfate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its role in the degradation of streptomycin and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a degradation product of streptomycin.
Industry: Utilized in the production of antibiotics and other pharmaceuticals
Mechanism of Action
Streptidine sulfate exerts its effects by interacting with various molecular targets and pathways. It is known to bind to ribosomal subunits, inhibiting protein synthesis in bacteria . This mechanism is similar to that of streptomycin, which also targets ribosomal subunits to exert its antibacterial effects .
Comparison with Similar Compounds
Streptidine sulfate can be compared with other similar compounds, such as:
Streptobiosamine: Another degradation product of streptomycin.
Maltol: Formed during the alkaline hydrolysis of streptomycin.
Mannosidostreptomycin: A less abundant form of streptomycin.
Uniqueness
This compound is unique due to its specific formation from the acid hydrolysis of streptomycin and its distinct chemical properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other degradation products .
Properties
CAS No. |
6160-27-6 |
|---|---|
Molecular Formula |
C8H20N6O8S |
Molecular Weight |
360.35 g/mol |
IUPAC Name |
2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H18N6O4.H2O4S/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16;1-5(2,3)4/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4)/t1-,2+,3?,4+,5-,6?; |
InChI Key |
JXOXNSAQCGKPLP-OIGVXLFISA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





